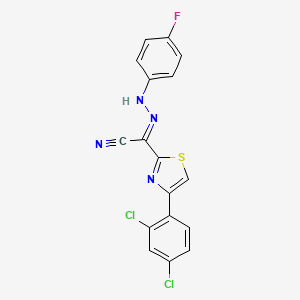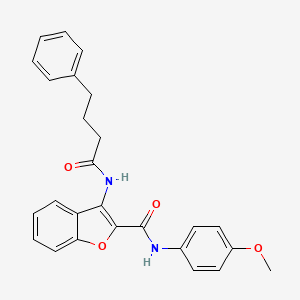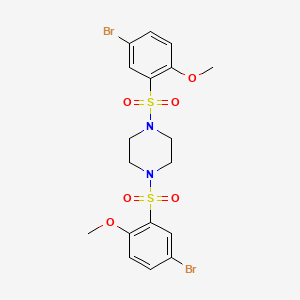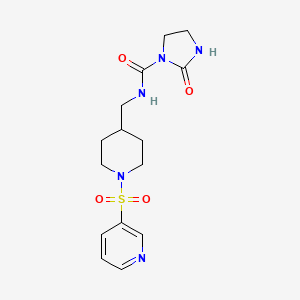![molecular formula C19H17FN2O4S B2372962 N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide CAS No. 2320532-50-9](/img/structure/B2372962.png)
N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a complex organic compound that features a combination of fluorophenyl, furan, and thiophene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine and 2-hydroxyethylamine. These intermediates are then subjected to coupling reactions with furan-2-yl and thiophen-2-yl derivatives under controlled conditions to form the final oxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
- N-[(4-Chlorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
- N-[(4-Methylphenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide
Uniqueness
N-[(4-Fluorophenyl)methyl]-N’-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-14-5-3-12(4-6-14)9-21-18(24)19(25)22-10-15(23)17-8-13(11-27-17)16-2-1-7-26-16/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBLTCISVLFCCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,6-dichloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B2372880.png)
![1-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-1H-pyrrole](/img/structure/B2372883.png)

![N-[4-(2-aminoethoxy)phenyl]methanesulfonamide hydrochloride](/img/structure/B2372886.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(phenylsulfanyl)propanamide](/img/structure/B2372888.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)
![3-(1'-Ethyl-5-(trifluoromethyl)-1H,1'H-[3,4'-bipyrazol]-1-yl)propanenitrile](/img/structure/B2372898.png)



